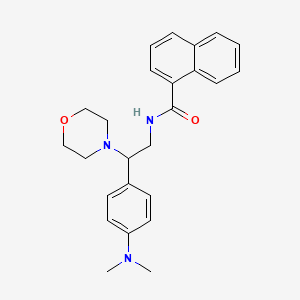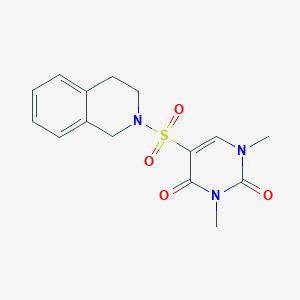
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that likely contains a naphthamide group, a morpholinoethyl group, and a dimethylaminophenyl group . These types of compounds are often used in research and industrial settings .
Molecular Structure Analysis
The molecular structure of similar compounds often involves a central azo group, where each nitrogen atom is conjugated to a benzene ring . The structure of these compounds can be determined using techniques such as single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and depend on the specific conditions and reagents used . These compounds can participate in various types of reactions, including those involving charge transfer .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various spectroscopic techniques, including FT-IR, UV–vis, and 1 H-NMR . These compounds often exhibit properties such as high non-linearity, high mechanical and photo-chemical stability, and thermal properties .Wissenschaftliche Forschungsanwendungen
Topical Drug Delivery Prodrugs
The synthesis and evaluation of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid (naproxen) have shown potential for topical drug delivery. These compounds are designed to improve the skin permeation of naproxen, offering enhanced solubility and lipophilicity, leading to improved topical delivery rates (Rautio et al., 2000).
Supramolecular Chemistry
Naphthalene-based compounds, including those with morpholine and dimethylamino groups, have been used as building blocks in supramolecular assemblies. Their distinct solvatomorphs and adducts demonstrate the versatile roles of these compounds in creating structures with varied functionalities, such as conformational polymorphism and hydrogen bond network dimensionality (Białek et al., 2013).
Antituberculosis Activity
Certain dimethylamino-naphthalene derivatives have shown high antituberculosis activity, highlighting their potential as key components in the development of new therapeutic agents against tuberculosis. This opens avenues for the exploration of naphthalene derivatives in medicinal chemistry (Omel’kov et al., 2019).
Organic Light-Emitting Device (OLED) Applications
Naphthalimide derivatives, including those with dimethylamino groups, have been explored for their use in organic light-emitting devices (OLEDs). The research into red-emissive fluorophores for OLED applications indicates the potential of these compounds in enhancing device performance and color purity, contributing to the development of advanced OLED technologies (Luo et al., 2015).
Molecular Logic Switches
The photophysical properties of amino derivatives of naphthalene compounds have been investigated for their potential implementation as molecular logic switches. These studies provide insights into solvatochromism, acidochromism, and solid-state fluorescence, contributing to the development of advanced molecular electronics and photonics (Uchacz et al., 2016).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as methyl red, have been found to target fmn-dependent nadh-azoreductase 1 in pseudomonas aeruginosa .
Mode of Action
Compounds with similar structures often act as nucleophiles . They may interact with their targets through a variety of mechanisms, including hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .
Biochemical Pathways
Similar compounds have been found to affect various pathways, including those involved in the metabolism of new fentanyl analogs .
Pharmacokinetics
Similar compounds have been found to undergo reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .
Result of Action
Similar compounds have been found to have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
Similar compounds have been found to be stable under various conditions .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
The compound N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]naphthalene-1-carboxamide could potentially interact with a variety of enzymes, proteins, and other biomolecules. The presence of the dimethylamino group suggests it could form ionic interactions with acidic residues in proteins or enzymes. The morpholinoethyl group could potentially participate in hydrogen bonding, influencing the compound’s interaction with other biomolecules .
Cellular Effects
The effects of N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]naphthalene-1-carboxamide on cellular processes are largely unknown due to the lack of specific studies on this compound. Based on its structure, it could potentially influence cell signaling pathways, gene expression, and cellular metabolism. The dimethylamino group might interact with cell membrane components, influencing membrane fluidity and function .
Molecular Mechanism
The compound could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c1-27(2)21-12-10-20(11-13-21)24(28-14-16-30-17-15-28)18-26-25(29)23-9-5-7-19-6-3-4-8-22(19)23/h3-13,24H,14-18H2,1-2H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYGTBWPELXOQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Dimethylamino)methylidene]-5-(thiophen-2-yl)cyclohexane-1,3-dione](/img/structure/B2372845.png)

![7-Butyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2372847.png)

![2-(3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2372851.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2372855.png)
![3-Prop-2-ynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B2372857.png)



![Ethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2372865.png)
